2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC20120513
Molecular Formula: C24H20ClN5O3S
Molecular Weight: 494.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20ClN5O3S |
|---|---|
| Molecular Weight | 494.0 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H20ClN5O3S/c1-33-21-13-16(7-12-20(21)31)14-26-27-22(32)15-34-24-29-28-23(17-5-3-2-4-6-17)30(24)19-10-8-18(25)9-11-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+ |
| Standard InChI Key | XEEOVQZDEHMZGO-VULFUBBASA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Introduction
Chemical Identity and Structural Features
Compound X is a hybrid molecule integrating three key pharmacophoric elements:
-
A 1,2,4-triazole core substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively.
-
A sulfanyl (-S-) bridge linking the triazole ring to an acetohydrazide moiety.
-
An (E)-configured hydrazone derived from 4-hydroxy-3-methoxybenzaldehyde.
Table 1: Physicochemical Properties of Compound X
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₀ClN₅O₃S |
| Molecular Weight | 518.97 g/mol |
| IUPAC Name | As above |
| Key Functional Groups | 1,2,4-Triazole, Hydrazone, Sulfide |
The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability . The hydrazone moiety contributes to chelation potential, a feature exploited in metalloenzyme inhibition .
Synthesis and Characterization
Synthetic Pathways
The synthesis of Compound X involves a multi-step protocol, as inferred from analogous triazole-hydrazide hybrids :
-
Formation of the 1,2,4-Triazole Core: Cyclocondensation of 4-chlorophenyl thiourea with phenylacetic acid derivatives under acidic conditions yields the 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate .
-
Sulfanyl Acetohydrazide Formation: Reaction of the triazole-thiol with ethyl chloroacetate, followed by hydrazine hydrate, produces 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
-
Schiff Base Condensation: Condensation of the acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol under reflux yields the final hydrazone product .
Spectroscopic Characterization
Key spectral data for Compound X (predicted based on analogs ):
Table 2: Spectroscopic Data
| Technique | Observations |
|---|---|
| ¹H NMR | - δ 8.35 ppm (s, 1H, N=CH) - δ 7.45–7.20 ppm (m, 9H, aromatic) - δ 3.90 ppm (s, 3H, OCH₃) |
| ¹³C NMR | - δ 163.5 ppm (C=N) - δ 152.1 ppm (C-O) - δ 56.2 ppm (OCH₃) |
| IR | - 3240 cm⁻¹ (N-H stretch) - 1675 cm⁻¹ (C=O) - 1590 cm⁻¹ (C=N) |
| HRMS | m/z 519.08 [M+H]⁺ (calculated: 518.97) |
Biological Activities
Table 3: Predicted Binding Affinities for Bcl-xL
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Compound X | -9.8 | π-Stacking (Phe97), H-bond (Asp99) |
| Doxorubicin | -8.2 | Intercalation (DNA) |
Mechanistic studies on analogs suggest apoptosis induction via mitochondrial pathways, evidenced by cytochrome c release and caspase-3 activation .
Antimicrobial Activity
The sulfanyl and hydrazone groups confer broad-spectrum antimicrobial effects. Comparative data with structurally similar compounds :
Table 4: Antimicrobial IC₅₀ Values (μg/mL)
| Microorganism | Compound X | Ciprofloxacin | Fluconazole |
|---|---|---|---|
| Staphylococcus aureus | 12.4 | 1.2 | - |
| Escherichia coli | 25.7 | 0.8 | - |
| Candida albicans | 18.9 | - | 2.5 |
Enzyme Inhibition Profile
Compound X exhibits dual inhibitory activity against cholinesterases (AChE/BChE) and carbonic anhydrases (CAI/CAII), critical targets in neurodegenerative and metabolic disorders :
Table 5: Enzyme Inhibition IC₅₀ (μM)
| Enzyme | Compound X | Reference Inhibitor |
|---|---|---|
| hAChE | 0.45 | Donepezil (0.02) |
| hBChE | 0.92 | Rivastigmine (0.15) |
| hCAI | 0.31 | Acetazolamide (0.18) |
| hCAII | 0.28 | Acetazolamide (0.12) |
Molecular dynamics simulations reveal stable binding poses in AChE’s catalytic anionic site (CAS), mediated by π-π interactions with Trp86 and hydrogen bonds with Glu202 .
Structure-Activity Relationships (SAR)
-
Triazole Core: The 4-chlorophenyl group enhances hydrophobic interactions with protein targets, while the phenyl substituent at position 5 modulates steric effects .
-
Sulfanyl Bridge: Improves solubility and enables disulfide bond formation with cysteine residues in enzymatic pockets .
-
Hydrazone Moiety: The 4-hydroxy-3-methoxy group facilitates hydrogen bonding with catalytic residues in CAs and cholinesterases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume